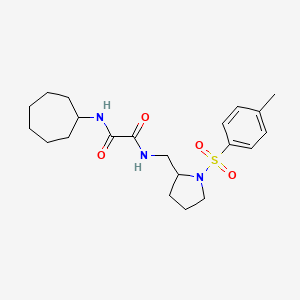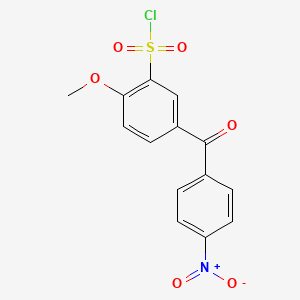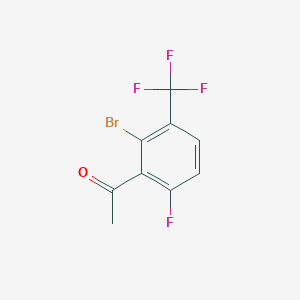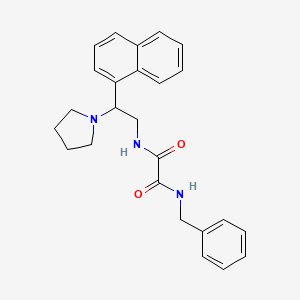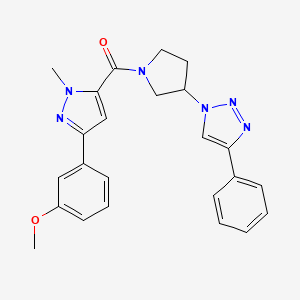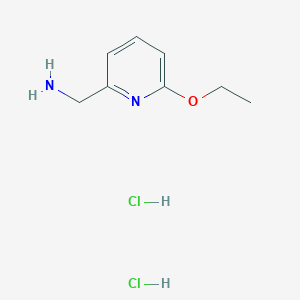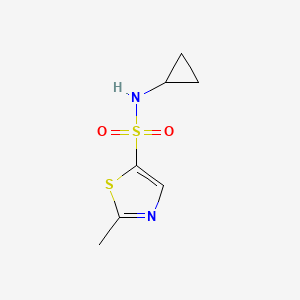
N-cyclopropyl-2-methylthiazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-cyclopropyl-2-methylthiazole-5-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. Sulfonamides are typically characterized by the presence of the sulfonamide group (-SO2NH2) attached to an aromatic or heteroaromatic ring. The specific structure of "this compound" suggests it contains a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, substituted with a cyclopropyl group and a methyl group, as well as a sulfonamide functionality.
Synthesis Analysis
The synthesis of sulfonamide derivatives can be complex, involving multiple steps and various catalytic processes. For instance, the synthesis of polysubstituted 3-aminopyrrole derivatives is achieved through a rhodium(II)-catalyzed formal [3 + 2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles . Similarly, the synthesis of benzofurans and cyclopropa[cd]indole-carbaldehydes involves a rhodium-catalyzed intramolecular denitrogenative transannulation of N-sulfonyl-1,2,3-triazole tethered cyclohexadienones . These methods highlight the versatility of rhodium catalysis in constructing complex sulfonamide-containing heterocycles.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their chemical reactivity and biological activity. The presence of the sulfonamide group can influence the electronic properties of the molecule, affecting its interactions with biological targets. The thiazole ring in "this compound" is likely to contribute to the molecule's stability and reactivity due to the aromatic character of the heterocycle and the electron-withdrawing effect of the sulfur atom.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions. For example, the base-catalyzed cyclization of N-sulfonyl propargylamides leads to the formation of 5-sulfonylmethyl oxazoles . Additionally, enantioselective cyclobutenylation of olefins using N-sulfonyl-1,2,3-triazoles as vicinal dicarbene equivalents demonstrates the utility of sulfonamide derivatives in asymmetric synthesis . These reactions underscore the reactivity of sulfonamide derivatives in forming diverse heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would be influenced by its molecular structure. The sulfonamide group is known for its ability to engage in hydrogen bonding, which can affect the compound's solubility and binding affinity to biological targets. The steric bulk of the cyclopropyl group and the electronic effects of the thiazole ring would also play a role in determining the compound's reactivity and physical properties.
Scientific Research Applications
Antimicrobial Activity
Some sulfonamide and sulfonylurea derivatives, including compounds structurally related to N-cyclopropyl-2-methylthiazole-5-sulfonamide, have been studied for their antimicrobial properties. For example, certain derivatives exhibited good antibacterial activity against Gram-positive bacteria, demonstrating potential as antimicrobial agents. The structure-activity relationships of these compounds were explored, indicating a promising direction for the development of new antimicrobial agents (Zani & Vicini, 1998).
Biothiol Sensing
A sulfonamide-based fluorescent probe has been developed for the discriminative sensing of biothiols in vitro and in living cells. This approach allows for the sensitive and selective detection of cysteine, homocysteine, and glutathione, which are important biomarkers in various physiological and pathological processes. Such probes could be useful tools for probing cellular functions related to biothiols (Miao et al., 2015).
Cyclooxygenase Inhibition
Research into sulfonamide-containing derivatives has led to the discovery of potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. These findings are crucial for the development of anti-inflammatory drugs with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The structure-activity relationships of these compounds provide valuable insights for the development of novel COX-2 inhibitors (Penning et al., 1997).
Chemical Synthesis Methodologies
Novel synthetic approaches have been developed utilizing sulfonamides, such as the AlCl3-promoted formal [2 + 3]-cycloaddition of cyclopropanes with N-benzylic sulfonamides. This method allows for the construction of highly stereoselective indane derivatives, demonstrating the versatility of sulfonamide compounds in facilitating complex organic transformations (Zhu et al., 2014).
Mechanism of Action
Sulfonamides, including N-cyclopropyl-2-methylthiazole-5-sulfonamide, are competitive inhibitors of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
properties
IUPAC Name |
N-cyclopropyl-2-methyl-1,3-thiazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S2/c1-5-8-4-7(12-5)13(10,11)9-6-2-3-6/h4,6,9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSQUAUFHYSUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)S(=O)(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

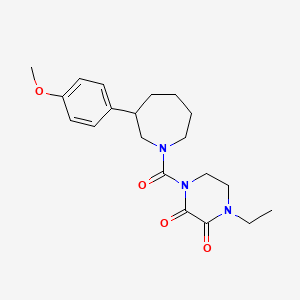

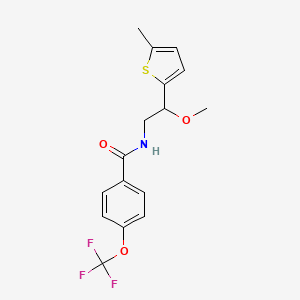
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B2530056.png)
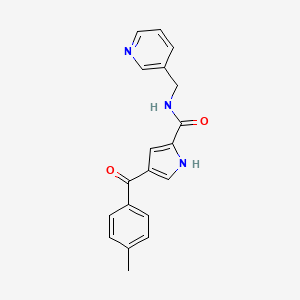
![(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid](/img/structure/B2530058.png)

